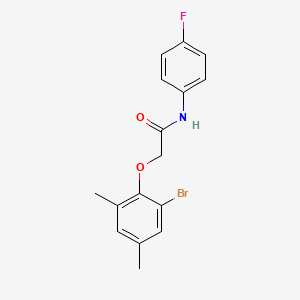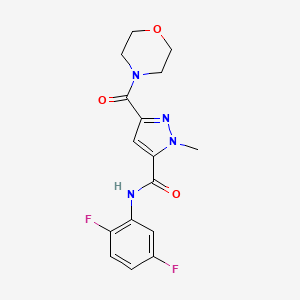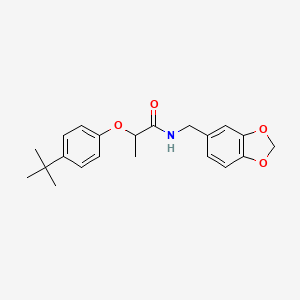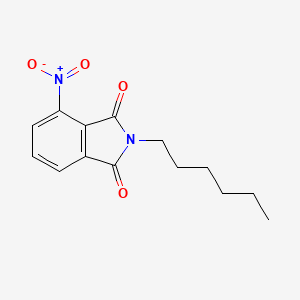![molecular formula C26H38N2O B10953479 1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone](/img/structure/B10953479.png)
1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone is a complex organic compound that features a piperazine ring substituted with an adamantyl group and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The adamantyl group can be introduced through reactions involving adamantane derivatives, which are known for their high reactivity
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantyl ketones.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Adamantyl ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the adamantyl group provides steric hindrance, enhancing binding affinity. The isopropylphenyl group can further modulate the compound’s activity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
1-(2-Adamantyl)-4-(3,4,5-trimethoxybenzyl)piperazine: Shares the adamantyl and piperazine moieties but differs in the substituent on the piperazine ring.
1-(1-Adamantyl)piperazine: Similar adamantyl and piperazine structure but lacks the isopropylphenyl group.
Uniqueness: 1-[4-(2-Adamantyl)piperazino]-3-(4-isopropylphenyl)-1-propanone is unique due to the combination of the adamantyl, piperazine, and isopropylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H38N2O |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-[4-(2-adamantyl)piperazin-1-yl]-3-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C26H38N2O/c1-18(2)22-6-3-19(4-7-22)5-8-25(29)27-9-11-28(12-10-27)26-23-14-20-13-21(16-23)17-24(26)15-20/h3-4,6-7,18,20-21,23-24,26H,5,8-17H2,1-2H3 |
InChI Key |
SLOBXRUATQBZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2Z)-3-(3-bromo-4-methoxyphenyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10953432.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B10953439.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10953441.png)

![4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide](/img/structure/B10953453.png)
![2-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10953458.png)
![(4E)-5-methyl-4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10953462.png)
![(4E)-4-{3,4-bis[(2-methylbenzyl)oxy]benzylidene}-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10953465.png)

![13-(difluoromethyl)-11-phenyl-4-pyridin-3-yl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953480.png)
